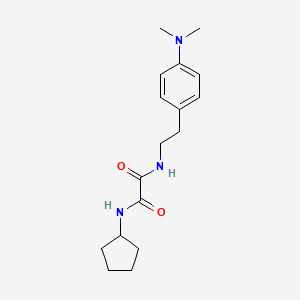

N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide

Description

Properties

IUPAC Name |

N'-cyclopentyl-N-[2-[4-(dimethylamino)phenyl]ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2/c1-20(2)15-9-7-13(8-10-15)11-12-18-16(21)17(22)19-14-5-3-4-6-14/h7-10,14H,3-6,11-12H2,1-2H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPJKJUWVKHWQTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide typically involves the reaction of cyclopentylamine with 4-(dimethylamino)phenethylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalamide compound. The reaction conditions often include anhydrous solvents and low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as halides and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amine derivatives.

Scientific Research Applications

N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural and Functional Differences

The most structurally analogous compound is N1-Cyclopentyl-N2-(2-Thiazolyl)Oxalamide (Compound 41) , a thiazole-containing MetAP inhibitor co-crystallized with E. coli MetAP1 (PDB: 2EVO) . Key differences include:

| Property | N1-Cyclopentyl-N2-(4-(Dimethylamino)Phenethyl)Oxalamide | N1-Cyclopentyl-N2-(2-Thiazolyl)Oxalamide (41) |

|---|---|---|

| N2 Substituent | 4-(Dimethylamino)phenethyl | 2-Thiazolyl ring |

| Electronic Effects | Electron-donating dimethylamino group | Electron-withdrawing thiazole ring |

| Metal Coordination | Unlikely to coordinate metal ions | Bidentate coordination to Co(II) via thiazole |

| Hydrophobicity | High (bulky phenethyl group) | Moderate (planar thiazole ring) |

Binding Mode and Activity

- Compound 41 : Coordinates to an auxiliary Co(II) atom in EcMetAP1 via the thiazole amide nitrogen and cyclopentyl carbonyl group, stabilizing the enzyme-inhibitor complex . This metal-dependent interaction is critical for its inhibitory activity.

- Target Compound: The 4-(dimethylamino)phenethyl group likely engages in hydrophobic interactions with the enzyme’s active site. The dimethylamino group may participate in hydrogen bonding or cation-π interactions if protonated, though it cannot replicate the metal-coordination mechanism observed in thiazole derivatives.

Pharmacokinetic Considerations

- Solubility: The dimethylamino group in the target compound improves water solubility compared to the thiazole derivative, which relies on aromatic heterocycles for solubility .

- Metabolic Stability : The cyclopentyl group in both compounds may reduce metabolic degradation by shielding amide bonds from hydrolytic enzymes.

Research Implications and Limitations

While Compound 41’s crystal structure provides insights into metal-dependent inhibition , the target compound’s lack of a thiazole ring suggests a distinct mechanism of action. Further studies are needed to quantify its inhibitory potency (e.g., IC50 values) and assess its efficacy in bacterial models.

Data Table: Key Comparative Features

Biological Activity

N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide is a synthetic organic compound that has garnered attention in scientific research for its potential biological activities. This article explores the compound's structural characteristics, biological interactions, and implications for drug development.

Structural Characteristics

The compound features an oxalamide structure with cyclopentyl and dimethylamino phenethyl substituents. Its molecular formula is significant for its biological activity as it contains functional groups commonly associated with bioactive compounds. The unique arrangement of these groups may influence interactions with various biological targets, including enzymes and receptors.

Preliminary studies suggest that this compound may modulate the activity of specific enzymes and receptors, thereby influencing biochemical pathways. The compound's ability to interact with molecular targets positions it as a candidate for further exploration in drug development.

In Vitro Studies

In vitro assays have indicated that compounds similar to this compound can exhibit neuroprotective effects. For instance, related compounds have shown significant suppression of neuronal cell death induced by oxidative stress, suggesting potential neuroprotective properties .

Case Studies and Research Findings

- Neuroprotective Effects : A study evaluated the effects of various substituted oxindole derivatives on neuronal cell death. Compounds with similar structural features demonstrated significant neuroprotection, indicating that this compound may also possess such properties .

- Enzyme Inhibition : Research has shown that compounds containing dimethylamino phenyl groups can act as potent inhibitors of acetylcholinesterase (AChE). For example, a derivative with a similar substituent exhibited an IC50 value of 0.02 µM against AChE, highlighting the potential of such compounds in treating neurodegenerative diseases like Alzheimer's .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other oxalamide derivatives:

| Compound Name | Structure Features | IC50 (AChE Inhibition) | Observations |

|---|---|---|---|

| This compound | Cyclopentyl and dimethylamino phenethyl | TBD | Potential for neuroprotection |

| 4-Dimethylaminophenyl-substituted coumarin | Dimethylamino group on phenyl | 0.02 µM | High selectivity for AChE |

| 3-[4-(dimethylamino)phenyl]alkyl-2-oxindole | Alkyl chain substitution | TBD | Neuroprotective effects against oxidative stress |

Q & A

Q. What are the standard synthetic routes for N1-cyclopentyl-N2-(4-(dimethylamino)phenethyl)oxalamide?

- Methodological Answer : The synthesis typically involves reductive amination and oxalyl chloride coupling. For example:

Intermediate preparation : React 4-(dimethylamino)benzaldehyde with cyclopentylamine under reductive amination (e.g., NaBH₃CN in methanol) to form the cyclopentyl-substituted amine .

Oxalamide formation : Couple the amine intermediate with 4-(dimethylamino)phenethylamine using oxalyl chloride in dichloromethane, with triethylamine as a base .

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the final product.

Q. Which spectroscopic techniques are recommended for structural characterization?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Confirm amide bond formation (δ ~8.5 ppm for NH in DMSO-d₆) and substituent positions (e.g., dimethylamino protons at δ ~2.8–3.1 ppm) .

- IR spectroscopy : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]⁺ for C₂₃H₃₄N₄O₂) .

Q. What in vitro assays are used for initial biological activity screening?

- Methodological Answer :

- Enzyme inhibition assays : Test HDAC or kinase inhibition using fluorogenic substrates (e.g., acetylated lysine derivatives) .

- Receptor binding studies : Radioligand displacement assays (e.g., neurokinin receptor targets) in transfected HEK293 cells .

- Cytotoxicity screening : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthesis yield?

- Methodological Answer :

- Solvent optimization : Replace dichloromethane with THF to enhance oxalyl chloride reactivity .

- Catalyst screening : Test DMAP or HOBt to accelerate amide bond formation .

- Temperature control : Perform coupling reactions at 0°C to minimize side products .

- Scale-up strategies : Use continuous flow reactors for intermediates to improve reproducibility .

Q. How to address discrepancies in biological activity data across studies?

- Methodological Answer :

- Assay validation : Compare activity in multiple cell lines (e.g., primary vs. immortalized cells) to rule out cell-specific effects .

- Purity verification : Analyze batches via HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity .

- Orthogonal assays : Confirm target engagement using SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .

Q. What computational methods predict the compound's molecular targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model interactions with HDAC isoforms (PDB: 4CBT) .

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD <2 Å) .

- Pharmacophore mapping : Match electrostatic and hydrophobic features with known inhibitors using Schrödinger Phase .

Q. How to design SAR studies to evaluate substituent effects on bioactivity?

- Methodological Answer :

- Substituent libraries : Synthesize analogs with halogens (Cl, F), methyl, or methoxy groups at the phenyl ring .

- In vitro profiling : Compare IC₅₀ values in kinase panels (e.g., Eurofins KinaseProfiler) .

- 3D-QSAR models : Build CoMFA/CoMSIA models using SYBYL-X to correlate substituent properties with activity .

Q. What strategies evaluate metabolic stability in preclinical models?

- Methodological Answer :

- Liver microsome assays : Incubate with human/rat microsomes (1 mg/mL) and quantify parent compound via LC-MS/MS at 0/30/60 min .

- CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation) to assess drug-drug interaction risks .

- Plasma stability tests : Monitor degradation in plasma (37°C, 24 hr) with EDTA as a stabilizer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.